Home > Products > Screening Compounds P73585 > Bethanechol chloride
Bethanechol chloride - 590-63-6

Bethanechol chloride

Catalog Number: EVT-261794
CAS Number: 590-63-6
Molecular Formula: C7H17ClN2O2
Molecular Weight: 196.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bethanechol chloride is a synthetic choline ester classified as a muscarinic cholinergic agonist. [] It acts primarily at muscarinic receptors, mimicking the effects of acetylcholine in the parasympathetic nervous system. [] Due to its structural similarity to acetylcholine, it is not readily hydrolyzed by cholinesterases, resulting in a longer duration of action. [] Bethanechol chloride is primarily employed in scientific research to investigate the function of the parasympathetic nervous system and explore the therapeutic potential of muscarinic receptor stimulation in various physiological processes.

Acetylcholine

    Acetylcholine-d9

    • Relevance: In the context of the provided research papers, acetylcholine-d9 was employed as an internal standard for the precise quantification of bethanechol chloride in rat serum using a newly developed LC-MS/MS method [].

    Atropine

    • Relevance: Atropine is frequently utilized in research studies to investigate the role of the parasympathetic nervous system, which is mediated by acetylcholine and muscarinic receptors. In some of the provided papers, atropine was employed to block the effects of bethanechol chloride, confirming that the observed responses were indeed mediated through muscarinic receptors [, , , ].

    β-methylcholine chloride

    • Relevance: The formation of β-methylcholine chloride from bethanechol chloride during the melting process reveals a key degradation pathway for this pharmaceutical compound. This information is critical for understanding the solid-state stability of bethanechol chloride and optimizing its storage and formulation [].

    Isocyanic Acid

    • Relevance: The identification of isocyanic acid as a secondary decomposition product of bethanechol chloride provides further insights into the degradation pathways of this drug substance. It also highlights the autocatalytic nature of the degradation, where the formation of isocyanic acid could potentially accelerate further decomposition of the parent compound, affecting its long-term stability [].

    Methyl Chloride

    • Relevance: Similar to isocyanic acid, methyl chloride has been identified as a secondary degradation product of bethanechol chloride. Its formation, along with isocyanic acid, further supports the autocatalytic nature of bethanechol chloride degradation, emphasizing the complexity of the degradation process and its potential impact on the drug's shelf-life [].

    7. Bunazosin hydrochloride* Compound Description: Bunazosin hydrochloride is an alpha-1 adrenergic receptor blocker that relaxes the smooth muscle in the bladder neck and prostate, making it easier to urinate.* Relevance: In one study, bunazosin hydrochloride was administered in combination with bethanechol chloride to patients with neurogenic bladder due to peripheral nerve disorders. While a direct comparison between the drugs was difficult due to differences in patient backgrounds, the combined use of these drugs demonstrated both objective and subjective positive responses in those patients [].

    Cimetidine

    • Relevance: Cimetidine was compared to bethanechol chloride in treating reflux esophagitis in a double-blind study []. The study concluded that while both drugs were effective in improving symptoms and reducing the severity of endoscopic lesions, they worked via different mechanisms. Cimetidine reduces gastric acid secretion, while bethanechol chloride enhances esophageal clearance.

    Distigmine bromide

    • Relevance: Distigmine bromide was found to reduce post-voiding residual volume (PVR) in patients with an underactive bladder via a decrease in cholinesterase activity, whereas bethanechol chloride did not demonstrate a significant impact on PVR in the same study []. This difference suggests distinct mechanisms of action between the two drugs.

    Histamine

    • Relevance: Histamine, specifically its role in gastric acid secretion, is studied in conjunction with bethanechol chloride in several papers. Both histamine and bethanechol chloride, when administered separately or in combination, stimulated gastric secretions of pepsin and HCl in isolated, ex vivo perfused canine stomachs []. The research suggests that bethanechol chloride can potentiate the effect of histamine on pepsin secretion, highlighting their synergistic effects on this particular physiological process.

    Levorphanol tartrate

    • Relevance: Levorphanol tartrate was used to explore the stereospecificity of the opiate response in the heart and its potential impact on cardiac function. The study concluded that the opiate effect on myocardial function, unlike that of bethanechol chloride, is mediated by a stereospecific opiate receptor, which acts independently of muscarinic receptor antagonism [].

    Metoclopramide hydrochloride

    • Relevance: Metoclopramide hydrochloride, similar to bethanechol chloride, has been investigated as a potential therapy for reflux esophagitis []. While both drugs aim to improve esophageal clearance and reduce reflux, metoclopramide exerts its effects by enhancing esophageal motility and gastric emptying, whereas bethanechol chloride focuses on increasing lower esophageal sphincter pressure.

    Morphine sulfate

    • Relevance: Similar to levorphanol tartrate, morphine sulfate was employed to investigate the effects of opiates on cardiac function []. The research aimed to clarify whether the cardiac effects observed with morphine sulfate were specifically mediated through opiate receptors or involved interactions with muscarinic receptors, which are the primary targets of bethanechol chloride.

    Naloxone hydrochloride

    • Relevance: Naloxone hydrochloride was used to reverse the effects of morphine sulfate, confirming that the observed cardiac depression was indeed mediated through opiate receptors and not due to non-specific effects or interactions with other receptor systems, such as the muscarinic receptors that bethanechol chloride targets [].

    N-nitrosobis(2-oxopropyl)amine (BOP)

    • Relevance: Bethanechol chloride was investigated for its potential to modify pancreatic carcinogenesis induced by BOP in a hamster model []. The study's findings revealed that pretreatment with bethanechol chloride significantly reduced the incidence, multiplicity, size, and latency of pancreatic ductal/ductular carcinomas induced by BOP, suggesting a potential protective effect of bethanechol chloride against this specific type of cancer.

    Pentagastrin

    • Relevance: Pentagastrin was used alongside bethanechol chloride in several studies investigating gastric acid and pepsin secretion [, , ]. The research demonstrated that bethanechol chloride significantly enhances the stimulatory effect of pentagastrin on pepsin secretion, indicating a synergistic interaction between the two agents.

    Phenoxybenzamine

    • Relevance: Phenoxybenzamine, along with other drugs like diazepam and atropine sulfate, has been identified as a potentially useful treatment for autonomic hyperreflexia, a condition that can occur with high spinal cord injuries, by reducing urethral resistance or preventing abnormal bladder contractions. These findings suggest that autonomic hyperreflexia management often requires a multi-faceted approach, targeting both sympathetic and parasympathetic pathways, which are affected by drugs like bethanechol chloride [].

    Propranolol hydrochloride

    • Relevance: Propranolol hydrochloride was used in a study investigating the effects of muscarinic stimulation and antagonism on glucose regulation in obese hyperglycemic mice []. The research aimed to determine if the bethanechol chloride-induced hyperglycemia in obese mice was associated with changes in plasma glucagon levels or if it could be attenuated by propranolol. The results showed that propranolol did not affect bethanechol chloride-induced hyperglycemia, indicating that the observed effects were not primarily mediated by beta-adrenergic pathways.

    Pyrazinamide

    • Relevance: Pyrazinamide was included in a study assessing the stability of various drugs commonly prescribed for use in oral liquids []. While not directly related to bethanechol chloride in terms of therapeutic use or mechanism of action, both drugs were part of a broader study investigating the stability of compounded oral liquid formulations.

    Quinidine sulfate

    • Relevance: Similar to pyrazinamide, quinidine sulfate was included in a study evaluating the stability of extemporaneously compounded oral liquids []. Although not directly related to bethanechol chloride pharmacologically, both drugs were part of a study assessing the feasibility and stability of preparing customized oral liquid formulations for medications not commercially available in that form.
    Source and Classification

    Bethanechol chloride was first synthesized in 1935 and belongs to the class of choline esters. It is recognized for its selective action on muscarinic receptors in the parasympathetic nervous system, making it effective in promoting bladder contraction and gastrointestinal motility .

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of bethanechol chloride involves the reaction of 1-(N,N,N-trimethylammonium)propan-2-ol with phosgene, followed by the addition of ammonia. This process results in the formation of the desired compound through a series of chemical transformations that ensure the integrity of its functional groups .

    The synthesis can be summarized as follows:

    1. Reactants: 1-(N,N,N-trimethylammonium)propan-2-ol and phosgene.
    2. Intermediate Formation: The initial reaction produces an intermediate compound.
    3. Final Product: Addition of ammonia yields bethanechol chloride.
    Molecular Structure Analysis

    Structure and Data

    Bethanechol chloride has the molecular formula C7H17ClN2O2C_7H_{17}ClN_2O_2 and a molecular weight of approximately 161.22 g/mol. The compound exhibits a monoclinic crystal structure with specific lattice parameters:

    • a=8.8749(3) a=8.8749(3)\,\text{ }
    • b=16.4118(7) b=16.4118(7)\,\text{ }
    • c=7.1373(3) c=7.1373(3)\,\text{ }
    • β=93.803(1)\beta =93.803(1)^\circ
    • Volume V=1037.29(7) 3V=1037.29(7)\,\text{ }^3
      This structural data indicates that bethanechol chloride crystallizes in a specific arrangement that influences its physical properties .
    Chemical Reactions Analysis

    Reactions and Technical Details

    Bethanechol chloride primarily acts as a muscarinic agonist, stimulating various receptors within the parasympathetic nervous system. Its reactivity profile includes:

    • Hydrolysis: In aqueous environments, it can undergo hydrolysis, although its stability is enhanced compared to acetylcholine due to its quaternary ammonium structure.
    • Binding Reactions: Bethanechol selectively binds to muscarinic acetylcholine receptors (M1, M2, M3, M4, M5), particularly affecting the M3 subtype in bladder tissues, which facilitates contraction of the detrusor muscle .
    Mechanism of Action

    Process and Data

    Bethanechol exerts its pharmacological effects by directly stimulating muscarinic receptors in the bladder and gastrointestinal tract. This stimulation leads to:

    • Increased Detrusor Muscle Tone: Enhances bladder contraction to promote urination.
    • Enhanced Gastrointestinal Motility: Stimulates peristalsis in the digestive tract.

    The selectivity for muscarinic receptors allows bethanechol to produce minimal nicotinic effects, making it safer for patients with certain contraindications related to nicotinic receptor stimulation .

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    Bethanechol chloride possesses several notable physical and chemical properties:

    PropertyValue
    Molecular Weight161.22 g/mol
    Physical AppearanceSolid
    Melting Point220°C
    SolubilityVery soluble in water (10 mg/ml)
    Presence of Chiral Centers1

    These properties contribute to its pharmacokinetic profile, influencing absorption and bioavailability .

    Applications

    Scientific Uses

    Bethanechol chloride is primarily used in clinical settings for:

    • Treatment of Urinary Retention: Particularly effective postoperatively or in patients with neurogenic bladder conditions.
    • Gastrointestinal Disorders: Used to stimulate bowel function in cases of atony or sluggish motility.

    Its ability to enhance parasympathetic activity makes it a valuable therapeutic agent in managing conditions associated with decreased muscle tone in the bladder and intestines .

    Historical Development and Regulatory Milestones of Bethanechol Chloride

    Discovery and Initial Synthesis (1935): Key Innovators and Patent Landmarks

    Bethanechol chloride (β-methylcholine carbamate chloride) was first synthesized in 1935 as part of a systematic exploration of choline esters by American chemists seeking stable therapeutic alternatives to acetylcholine [2] [5]. Unlike acetylcholine, which undergoes rapid hydrolysis by cholinesterases, bethanechol's molecular structure incorporates a carbamate group and β-methyl substitution (Chemical formula: C₇H₁₇ClN₂O₂; Molecular weight: 196.68 g/mol) [4] [5]. These modifications conferred critical enzymatic stability while preserving selective muscarinic receptor agonism, particularly at M3 receptors governing smooth muscle contraction [2] [3]. Early patents protected its synthetic route, notably involving triphosgene-mediated carbamoylation of methylcholine chloride in chloroform, followed by ammonia-mediated deprotection and recrystallization from ethanol [8]. This process yielded a hygroscopic crystalline powder with poor blood-brain barrier penetration due to its quaternary ammonium structure [2] [4].

    Initial pharmacological characterization demonstrated bethanechol’s potency in stimulating detrusor muscle contraction and gastrointestinal motility without significant nicotinic effects [2] [7]. By 1936, clinical trials validated its efficacy in postoperative urinary retention, establishing it as the first selectively acting muscarinic agonist with oral bioavailability [1] [7]. Key manufacturing patents expired by the 1950s, enabling multi-source generic production [8].

    Table 1: Key Historical Milestones in Bethanechol Development

    YearMilestoneSignificance
    1935Initial synthesisDevelopment of enzymatically stable choline ester
    1936First clinical applicationsProof-of-concept for urinary retention management
    1950sPatent expirationGeneric manufacturing expansion
    1977Subcutaneous vs. oral efficacy studyEstablished pharmacokinetic differences [7]

    Evolution of FDA-Approved Indications: From Urinary Retention to Off-Label Applications

    The FDA initially approved bethanechol chloride in the 1940s exclusively for nonobstructive urinary retention under the brand name Urecholine® [1] [7]. This approval covered three specific indications:

    • Acute postoperative urinary retention
    • Postpartum urinary retention
    • Neurogenic bladder atony [1] [2]

    The drug’s mechanism—direct stimulation of bladder M3 receptors to increase detrusor muscle tone—proved effective in 60-70% of patients with hypotonic bladders when administered orally (10–50 mg 3-4x daily) [2] [7]. By the 1970s, clinical research expanded its gastrointestinal applications. Though never formally approved for GERD, studies demonstrated bethanechol’s ability to increase lower esophageal sphincter pressure by 50–80% and enhance gastric emptying, making it an off-label option for refractory heartburn when proton-pump inhibitors failed [1] [7].

    In the 2000s, oncology guidelines acknowledged its off-label use for radiation-induced xerostomia. The International Society of Oral Oncology recommended bethanechol (25 mg 3x daily) to stimulate salivary M3 receptors after clinical trials showed a 40% reduction in dry mouth symptoms in head/neck cancer patients [2] [6]. Veterinary applications also emerged for neurogenic bladder in dogs and cats, though it lacks formal EMA or FDA veterinary approval [4].

    Table 2: Evolution of Bethanechol Clinical Applications

    EraPrimary IndicationsMechanistic Basis
    1940s–1960sPostoperative/postpartum urinary retention; Neurogenic bladder atonyM3-mediated detrusor muscle contraction
    1970s–1990sOff-label GERD/chronic refractory heartburnIncreased LES pressure and gastric motility
    2000s–presentOff-label radiation-induced xerostomiaSalivary gland M3 stimulation

    Global Regulatory Variations: EU vs. US Approval Frameworks

    Bethanechol chloride faces divergent regulatory landscapes:

    • United States:The FDA maintains approval for urinary retention indications. Bethanechol is classified as a prescription-only cholinergic agonist with no listed Risk Evaluation and Mitigation Strategy (REMS) requirements. It is available as 5–50 mg tablets from multiple generic manufacturers (e.g., Wockhardt USA LLC) [7]. The FDA explicitly prohibits its use in mechanical gastrointestinal or urinary obstruction, peritonitis, or asthma [1] [7].

    • European Union:The EMA has not approved bethanechol chloride for human use. It is unavailable in major EU markets (e.g., Germany, France) due to safety concerns about cholinergic side effects and the dominance of catheterization/intermittent self-catheterization (ISC) for urinary retention [4] [9]. Veterinary use is also unapproved, though compounded formulations are occasionally used off-label [4].

    • Other Regions:

    • India: Manufacturers (e.g., Medigraph Pharmaceuticals) hold EU Written Confirmations (WC-0341) for API export but cannot market domestically without local approvals [9].
    • Canada: Approved under brand name Duvoid® but requires contraindication warnings for hyperthyroidism and peptic ulcers [1].

    Manufacturing adheres to region-specific GMP: US facilities follow FDA cGMP, while exporters to the EU require Written Confirmations verifying ICH Q7 compliance [9].

    Table 3: Global Regulatory Status of Bethanechol Chloride

    RegionApproval StatusKey RestrictionsManufacturing Standards
    United StatesFDA-approved for urinary retentionContraindicated in obstruction/asthmaFDA cGMP
    European UnionNot approvedNot marketableEMA GMP (for API exports only)
    CanadaApproved (Duvoid®)Hyperthyroidism/ulcer warningsHealth Canada GMP
    IndiaAPI export only (WC-0341)No domestic human useICH Q7 [9]

    Properties

    CAS Number

    590-63-6

    Product Name

    Bethanechol chloride

    IUPAC Name

    2-carbamoyloxypropyl(trimethyl)azanium;chloride

    Molecular Formula

    C7H17ClN2O2

    Molecular Weight

    196.67 g/mol

    InChI

    InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H

    InChI Key

    XXRMYXBSBOVVBH-UHFFFAOYSA-N

    SMILES

    CC(C[N+](C)(C)C)OC(=O)N.[Cl-]

    Solubility

    >29.5 [ug/mL] (The mean of the results at pH 7.4)

    Synonyms

    Bethanechol
    Bethanechol Chloride
    Bethanecol
    Chloride, Bethanechol
    Duvoid
    Hermes, Myo
    Myo Hermes
    Myocholine
    Myotonachol
    Myotonine
    PMS Bethanechol Chloride
    PMS-Bethanechol Chloride
    Urecholine
    Uroca

    Canonical SMILES

    CC(C[N+](C)(C)C)OC(=O)N.[Cl-]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.